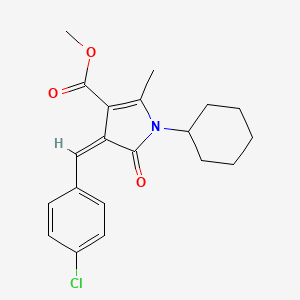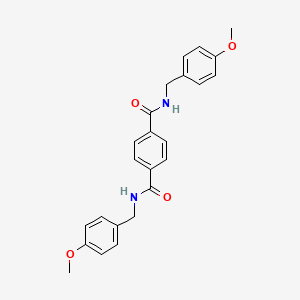![molecular formula C16H14N4O2S B11640639 N'-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11640639.png)
N'-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, a thiophene ring, and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-hydroxyacetophenone and thiophene-2-carbohydrazide. The reaction is catalyzed by an acid or base under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyphenyl group can form hydrogen bonds with active sites, while the thiophene and pyrazole rings can engage in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to other similar compounds. The combination of hydroxyphenyl, thiophene, and pyrazole rings in a single molecule offers a versatile scaffold for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C16H14N4O2S |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O2S/c1-10(11-4-2-5-12(21)8-11)17-20-16(22)14-9-13(18-19-14)15-6-3-7-23-15/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-10- |
Clave InChI |
AAROYADJLRXJDD-YVLHZVERSA-N |
SMILES isomérico |
C/C(=N/NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC(=CC=C3)O |
SMILES canónico |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B11640569.png)
![3-(2-Phenylethyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11640580.png)



![(5Z)-2-(4-bromophenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640603.png)
![3-(2-methylphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11640610.png)
![Ethyl [1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetate](/img/structure/B11640612.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640617.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640622.png)
![(3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B11640629.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640634.png)
![1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B11640635.png)
![(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640644.png)
